2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride
Description
2-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride is a phenethylamine derivative characterized by a methyl group at the para position (C4) and a nitro group at the meta position (C3) on the phenyl ring, with an ethylamine side chain forming a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-7-2-3-8(4-5-10)6-9(7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKHONIDUFIEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride typically involves the nitration of 4-methylphenethylamine followed by the formation of the hydrochloride salt. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position Variations
4-Nitrophenethylamine Hydrochloride (2-(4-Nitrophenyl)ethanamine Hydrochloride)
- Structure : Nitro group at the para position (C4) of the phenyl ring.
- Key Differences : The absence of a methyl group at C4 and the para-nitro substitution result in altered electronic properties and binding interactions compared to the target compound.
- Applications : Used as a pharmaceutical intermediate and in receptor-binding studies .
2C Series (e.g., 2C-B, 2C-I)
- Structure : Methoxy groups at C2 and C5 positions; substituents like bromo (2C-B) or iodo (2C-I) at C3.
- Key Differences : Electron-donating methoxy groups enhance serotonin receptor (5-HT2A) affinity, whereas the target compound’s electron-withdrawing nitro group may reduce receptor binding. These compounds are psychoactive, highlighting the role of substituent chemistry in CNS activity .
Tryptamine Derivatives (e.g., Compounds 1–3 in )
- Structure : Indole ring system with substituents like ethyl or propyl groups.
Physicochemical Properties
- Key Insights :
- The methyl group in the target compound increases lipophilicity compared to unsubstituted analogs.
- Nitro groups reduce solubility in aqueous media but enhance stability in organic solvents .
Biological Activity
2-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride, also known as a derivative of phenethylamine, has garnered attention for its potential biological activities. This compound is characterized by the presence of a methyl and a nitro group on the aromatic ring, which significantly influences its chemical properties and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C9H12ClN3O2
- Molecular Weight : 215.66 g/mol
- Structure : The compound features an ethanamine backbone with a 4-methyl-3-nitro substituent on the aromatic ring.
The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Key mechanisms include:
- Enzyme Modulation : The compound can inhibit or activate enzymes critical for metabolic pathways, particularly transaminases involved in amino acid metabolism.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Biological Activity Overview
The compound has demonstrated a range of biological activities across different studies:
Antitumor Activity
Research indicates that related compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : Some derivatives showed IC50 values in the micromolar range against MCF-7 (breast cancer) and SK-MEL-2 (melanoma) cell lines, suggesting potential antitumor properties .
Neuroprotective Effects
Studies utilizing PC12 cells (a model for neuronal function) have shown that certain analogs can protect against corticosterone-induced neurotoxicity. This suggests that this compound may have implications in treating neurodegenerative diseases .
Antimicrobial Activity
The presence of the nitro group has been linked to enhanced antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial strains like E. coli and S. aureus . The mechanism is thought to involve the formation of radicals that disrupt microbial cell membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| 2-(4-Nitrophenyl)ethanamine;hydrochloride | C9H12ClN3O2 | Moderate cytotoxicity | Lacks methyl substitution |
| 1-(4-Methyl-3-nitrophenyl)ethanamine;hydrochloride | C9H12ClN3O2 | Notable enzyme interactions | Different structural orientation |
Case Studies
- Anticancer Activity : A study evaluated various derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the nitro and methyl groups significantly affected the potency, with some compounds achieving IC50 values lower than 1 µM against aggressive cancer types .
- Neuroprotection in vitro : In a controlled experiment using PC12 cells, treatment with derivatives showed reduced cell death rates under stress conditions induced by glucocorticoids, indicating protective effects against neurotoxicity .
Q & A
Q. What are the recommended synthetic routes for 2-(4-Methyl-3-nitrophenyl)ethanamine hydrochloride, and how can reaction yields be optimized?
Methodological Answer: A common approach involves reductive amination or nitro-group reduction of intermediates like 4-methyl-3-nitrophenylacetonitrile. Optimization includes:
- Catalyst Selection : Use palladium on carbon (Pd/C) or Raney nickel for nitro-group reduction under hydrogen atmosphere .
- Temperature Control : Maintain 50–60°C to minimize side reactions (e.g., over-reduction) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) improves purity. Yields typically range from 60–75% but can drop due to steric hindrance from the methyl and nitro substituents .
Q. What safety protocols are critical during handling and disposal?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before transferring to hazardous waste containers. Collaborate with certified waste management services for incineration .
Q. How is the compound characterized post-synthesis?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-) should show aromatic protons (δ 7.2–8.1 ppm) and ethylamine signals (δ 2.8–3.5 ppm). C NMR confirms the nitro group (δ ~148 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 211.1) validates molecular weight .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?
Methodological Answer:
- Impurity Identification : Compare with known byproducts (e.g., unreacted nitro precursors) using HPLC-MS .
- Solvent Artifact Check : Confirm deuterated solvent purity (e.g., DMSO- may contain residual water peaks at δ 3.33 ppm) .
- Dynamic NMR : Use variable-temperature NMR to detect rotamers or conformational changes in the ethylamine chain .
Q. What strategies mitigate low binding affinity in biological assays targeting HSP90-like proteins?
Methodological Answer:
- Structural Analogues : Introduce substituents (e.g., halogens) at the 4-methyl position to enhance hydrophobic interactions with residues like LYS546 in HSP90 .
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict hydrogen bonding with GLU527 and TYR604, critical for stabilizing ligand-protein interactions .
- Binding Assays : Perform surface plasmon resonance (SPR) to quantify affinity (KD) and optimize concentrations (typically 10–100 µM) .
Q. How can reaction scalability be improved without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors reduce batch variability and improve heat dissipation during exothermic steps (e.g., nitro reductions) .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
- Crystallization Optimization : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove polar impurities and enhance crystal uniformity .
Q. What are the implications of nitro-group orientation on photostability and degradation kinetics?
Methodological Answer:
- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 320–350 nm for nitro-aromatic transitions) under light exposure .
- Degradation Pathways : Nitro-to-amine reduction under UV light accelerates decomposition. Use amber glassware and stabilizers (e.g., BHT) to prolong shelf life .
- Kinetic Modeling : Apply first-order decay models (k = 0.05–0.1 h under 365 nm light) to predict stability .
Data Contradiction Analysis
Q. How to address discrepancies between computational docking results and experimental binding data?
Methodological Answer:
- Force Field Calibration : Re-parameterize docking software (e.g., AMBER) to account for protonation states of the ethylamine group in physiological pH .
- Solvent Effects : Include explicit water molecules in simulations to mimic aqueous binding environments .
- Mutagenesis Studies : Validate docking poses by mutating key residues (e.g., GLU527A) and measuring affinity changes via ITC .
Q. Why might HPLC purity assays show >98% purity but biological activity vary across batches?
Methodological Answer:
- Chiral Contaminants : Check for enantiomeric impurities (e.g., R vs. S configurations) using chiral columns (e.g., Chiralpak AD-H) .
- Residual Solvents : GC-MS analysis detects traces of DMF or THF, which may inhibit protein activity at >500 ppm .
- Aggregation : Dynamic light scattering (DLS) identifies particulate formation, reducing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
